molecular formula C22H33N3O4S4 B14135383 Einecs 298-767-1 CAS No. 93838-96-1

Einecs 298-767-1

Cat. No.: B14135383
CAS No.: 93838-96-1
M. Wt: 531.8 g/mol
InChI Key: YTJRMLXNXNTYJL-GVYCEHEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Organotin Compounds in Scientific Research

The journey of organotin chemistry began in the mid-19th century, with the first synthesis of these compounds. However, it was their industrial applications, discovered much later, that propelled significant advancements in this field of study. A pivotal application that emerged was the use of organotin compounds as heat stabilizers for polyvinyl chloride (PVC) in the 1940s. umweltbundesamt.at This discovery was crucial as PVC is inherently unstable at the high temperatures required for its processing, leading to degradation and discoloration.

Early research focused on various alkyltin compounds, and over time, a deeper understanding of the relationship between the structure of the organotin compound and its stabilizing efficiency was developed. This led to the evolution of different generations of stabilizers, each with improved performance characteristics. The development of dioctyltin (B90728) compounds, such as DOTE, represented a significant advancement, offering excellent heat stabilizing properties. tuvsud.com The continued research in this area has been driven by the need for efficient and effective stabilization of one of the world's most widely used polymers.

Significance of DOTE within Contemporary Chemical Sciences

DOTE's primary significance in modern chemical sciences lies in its function as a highly effective heat stabilizer for PVC. chemicalbook.comechemi.combnt-chemicals.compromepla.com It protects the polymer from thermal degradation during processing, thereby preserving its mechanical properties and extending its service life. Beyond its role in PVC, DOTE also serves as a catalyst, particularly in the production of polyurethanes and silicone-based systems. bnt-chemicals.com In these applications, it facilitates the chemical reactions that lead to the formation of the polymer network, influencing the final properties of the material.

The significance of DOTE is also framed by its regulatory status. Due to its classification as a substance that is toxic for reproduction, it has been identified as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation. promepla.com This has spurred further research into its environmental fate, potential for human exposure, and the development of alternative, less hazardous stabilizing systems. This dual role as both a valuable industrial chemical and a substance with potential health and environmental implications makes DOTE a compound of considerable interest in contemporary chemical and material sciences.

Overview of Key Research Domains Pertaining to DOTE

Scientific research pertaining to DOTE is concentrated in several key domains:

Polymer Science and Engineering: A primary research focus is on the performance of DOTE as a heat stabilizer for PVC. Studies in this area investigate its efficiency in preventing dehydrochlorination, its effect on the color stability of the polymer, and its compatibility with other additives in PVC formulations. Research also extends to its catalytic activity in the synthesis of other polymers like polyurethanes and silicones, examining its influence on reaction kinetics and the final properties of these materials. bnt-chemicals.com

Analytical Chemistry: A significant area of research is dedicated to the development and refinement of analytical methods for the detection and quantification of DOTE in various matrices. This is particularly important for monitoring its presence in consumer products and environmental samples. Key research involves the application of chromatographic techniques coupled with sensitive detectors to achieve low detection limits and accurate measurements. analytice.com

Environmental and Toxicological Chemistry: Given its classification as an SVHC, a critical research domain involves the study of DOTE's behavior in the environment and its potential toxicological effects. Investigations into its hydrolysis and degradation pathways, such as its conversion to other organotin compounds under specific conditions, are crucial for understanding its environmental persistence and the potential for exposure. umweltbundesamt.at

Methodological Framework and Scope of the Academic Investigation of DOTE

The academic investigation of DOTE employs a range of sophisticated methodological frameworks.

Analytical Methodologies:

The analysis of DOTE, and organotin compounds in general, relies heavily on hyphenated analytical techniques that combine the separation power of chromatography with the specificity and sensitivity of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of organotin compounds. analytice.comnoaa.govwikipedia.org For volatile or semi-volatile compounds, GC provides excellent separation. When coupled with a mass spectrometer, it allows for the identification and quantification of specific compounds based on their mass-to-charge ratio. Thermal desorption may be used as a sample introduction technique for the analysis of DOTE in certain matrices. copernicus.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile compounds like DOTE, liquid chromatography is the separation method of choice. bio-rad.comelgalabwater.comwikipedia.org High-performance liquid chromatography (HPLC) can effectively separate DOTE from other components in a mixture. wikipedia.org Coupling HPLC with mass spectrometry, particularly with techniques like turbo ion spray tandem mass spectrometry, provides the high sensitivity and selectivity required for trace-level analysis. dntb.gov.uagoogle.com

Computational Methodologies:

Computational chemistry provides valuable insights into the properties and reactivity of organotin compounds, complementing experimental studies.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational tools used to predict the properties and biological activities of chemicals based on their molecular structure. numberanalytics.com These models can be applied to organotin compounds to estimate their potential toxicity and environmental impact, guiding the design of safer alternatives.

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and geometry of molecules. For organotin compounds, DFT can be used to investigate reaction mechanisms, such as the stabilization process in PVC or catalytic cycles, providing a deeper understanding of their chemical behavior at a molecular level.

The scope of academic investigation into DOTE is therefore multifaceted, encompassing its synthesis, application in polymer science, analytical detection, and the assessment of its environmental and health implications through both experimental and computational approaches.

Physicochemical Properties of DOTE

PropertyValue
Molecular Formula C36H72O4S2Sn
Molecular Weight 751.79 g/mol
CAS Number 15571-58-1
Einecs Number 298-767-1
Appearance Slightly yellowish liquid
Boiling Point (Predicted) 669.8 ± 65.0 °C
Water Solubility (Estimated) 1.22e-012 mg/L @ 25 °C

Data sourced from multiple references. echemi.combnt-chemicals.com

Analytical Techniques for DOTE Determination

Analytical TechniqueDescription
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique for separating and identifying volatile and semi-volatile compounds. Often requires derivatization for non-volatile organotins, but can be used for thermal desorption analysis of DOTE.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) The method of choice for non-volatile compounds like DOTE. HPLC separates the components of a mixture, and MS provides sensitive and specific detection.

Information compiled from various analytical chemistry sources. analytice.comnoaa.govwikipedia.orgbio-rad.comelgalabwater.comwikipedia.org

Table of Compound Names

AbbreviationFull Chemical Name
DOTE 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
PVC Polyvinyl chloride
SVHC Substance of Very High Concern
REACH Registration, Evaluation, Authorisation and Restriction of Chemicals
GC-MS Gas Chromatography-Mass Spectrometry
LC-MS Liquid Chromatography-Mass Spectrometry
HPLC High-Performance Liquid Chromatography
QSAR Quantitative Structure-Activity Relationship
DFT Density Functional Theory

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93838-96-1

Molecular Formula

C22H33N3O4S4

Molecular Weight

531.8 g/mol

IUPAC Name

N,N-diethylethanamine;4-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3-yl]butane-1-sulfonic acid

InChI

InChI=1S/C16H18N2O4S4.C6H15N/c1-2-17-14(19)13(25-16(17)23)15-18(9-5-6-10-26(20,21)22)11-7-3-4-8-12(11)24-15;1-4-7(5-2)6-3/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,20,21,22);4-6H2,1-3H3/b15-13+;

InChI Key

YTJRMLXNXNTYJL-GVYCEHEKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)CCCCS(=O)(=O)O)/SC1=S.CCN(CC)CC

Canonical SMILES

CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)CCCCS(=O)(=O)O)SC1=S.CCN(CC)CC

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Dote

Advanced Synthetic Strategies for Organotin Thioesters, including DOTE

The synthesis of organotin thioesters like DOTE has evolved to incorporate more sophisticated catalytic systems and adhere to principles of sustainable chemistry.

While DOTE itself is employed as a catalyst in polyurethane and silicone production, its own synthesis is a subject of catalytic research. bnt-chemicals.com The fundamental reaction involves the esterification of a dioctyltin (B90728) moiety with 2-ethylhexyl thioglycolate. The mechanism of action for organotin mercaptides as stabilizers in PVC provides insight into the reactivity of the tin-sulfur bond, which is central to its synthesis. This mechanism involves the substitution of labile chlorine atoms in the polymer chain by the thioglycolate group, a reaction facilitated by the tin center. core.ac.ukcore.ac.uk

Catalysis in related organotin syntheses often employs Lewis bases or phase-transfer catalysts to enhance reaction rates and yields. For thioester synthesis more broadly, developments include photoredox catalysis and the use of ruthenium pincer complexes for the dehydrogenative coupling of thiols and alcohols, highlighting potential avenues for future DOTE synthesis research. organic-chemistry.orgelsevierpure.com Mechanistic studies suggest that the reaction pathway for organotin stabilizers involves an exchange of the anionic ligand (the thioglycolate group) with chloride, indicating the dynamic nature of the Sn-S bond. iupac.org

The application of green chemistry to the production of DOTE focuses on minimizing environmental impact and creating safer processes. Key principles relevant to DOTE synthesis include waste prevention, designing for energy efficiency, and using safer solvents and reagents. nih.gov

For instance, optimizing reactions to run at lower temperatures, potentially through the use of highly efficient catalysts, can significantly reduce energy consumption. nih.gov The development of solvent-free reaction conditions or the use of benign solvents would also represent a significant green advancement. While specific research on green methodologies for DOTE is not extensively published, the broader chemical industry's move towards sustainability suggests that such principles are a key consideration for optimizing the manufacturing process. researchgate.net This includes designing synthetic routes that reduce the number of derivatization steps, thereby minimizing waste. nih.gov

Precursor Chemistry and Design for Targeted DOTE Synthesis

The targeted synthesis of DOTE relies on the careful selection and preparation of its primary precursors. The molecule is constructed from two key components: a dioctyltin source and the 2-ethylhexyl thioglycolate ligand.

The dioctyltin precursor is typically Dioctyltin dichloride (DOTC) or Dioctyltin oxide (DOTO). env.go.jp Industrially, DOTC can be synthesized by the direct alkylation of tin tetrachloride (SnCl4) with organoaluminum compounds. lupinepublishers.comlupinepublishers.com DOTO serves as a common starting material for various dioctyltin compounds and is used as a raw material for stabilizers. env.go.jp

The ligand, 2-ethylhexyl thioglycolate, is an ester formed from thioglycolic acid and 2-ethylhexanol. The properties of these precursors are summarized in the table below.

Precursor NameChemical FormulaRole in DOTE SynthesisTypical Synthesis Method
Dioctyltin oxide (DOTO)C16H34OSnSource of the (C8H17)2Sn moietyHydrolysis of Dioctyltin dichloride
Dioctyltin dichloride (DOTC)C16H34Cl2SnSource of the (C8H17)2Sn moietyAlkylation of SnCl4 with organoaluminum compounds. lupinepublishers.com
2-Ethylhexyl thioglycolateC10H20O2SProvides the thioester ligandEsterification of thioglycolic acid with 2-ethylhexanol

Optimization of Reaction Parameters for Enhanced DOTE Yield and Purity

Achieving high yield and purity in DOTE synthesis requires meticulous control over various reaction parameters. While specific datasets for DOTE are proprietary, the principles of chemical process optimization are directly applicable. Methodologies like Bayesian reaction optimization are increasingly used to efficiently explore multidimensional parameter spaces. ucla.edu

Key parameters that must be optimized include:

Temperature: Influences reaction rate and selectivity. Elevated temperatures can favor the desired product formation but may also lead to degradation or side reactions.

Stoichiometry: The molar ratio of the dioctyltin precursor to the 2-ethylhexyl thioglycolate ligand is critical. An excess of one reactant may be used to drive the reaction to completion.

Catalyst: The choice and concentration of a catalyst can dramatically affect reaction time and efficiency.

Solvent: The solvent system must be chosen to ensure all reactants are soluble while facilitating the reaction and subsequent product purification.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time to quench the reaction, maximizing yield while minimizing byproduct formation.

pH: For reactions involving acid or base catalysis or byproducts, controlling the pH is crucial for steering the reaction pathway.

The table below illustrates a hypothetical optimization matrix for the synthesis of DOTE from Dioctyltin oxide and 2-Ethylhexyl thioglycolate.

ParameterRange/TypeObjectivePotential Impact
Temperature (°C)80 - 140Maximize Rate & SelectivityHigher temps increase rate but risk side products.
Molar Ratio (DOTO:Ligand)1:2.0 to 1:2.2Maximize DOTO ConversionSlight excess of ligand can ensure complete reaction.
CatalystNone, Lewis Acid, BaseMinimize Reaction TimeCatalyst choice affects mechanism and speed.
SolventToluene, Xylene, NoneFacilitate Reaction & Removal of Byproducts (e.g., H2O)Azeotropic removal of water can drive equilibrium.

Computational Chemistry and Molecular Modeling in DOTE Synthesis Pathway Prediction

Computational chemistry provides powerful tools for understanding and predicting the synthesis pathways of organotin compounds like DOTE. researchgate.net Density Functional Theory (DFT) and other molecular modeling techniques can be used to:

Elucidate Reaction Mechanisms: By calculating the energy profiles of potential reaction pathways, computational models can identify the most likely mechanism, including the structures of transition states and intermediates. This is valuable for understanding the role of catalysts in esterification and transesterification reactions. gelest.com

Predict Reactivity: The electronic structure of precursors can be analyzed to predict their reactivity. For example, the Lewis acidity of the tin center in the precursor is a key factor in its interaction with the thioglycolate ligand. lupinepublishers.com

Optimize Molecular Structures: Modeling can be used to predict the geometry of the final DOTE molecule and any potential isomers, which is crucial for understanding its properties and function. nih.gov

While specific computational studies predicting the DOTE synthesis pathway are not prevalent in public literature, the application of these methods to similar organotin systems is well-documented, for example, in investigating the mechanism of urethane (B1682113) formation catalyzed by organotins. lupinepublishers.com

Post-Synthetic Modification and Derivatization of DOTE Structures

Post-synthetic modification refers to chemical changes made to a molecule after its initial synthesis. For DOTE, this primarily involves reactions at the tin-sulfur bond or the ester group of the ligand.

A notable example of a post-synthetic reaction is the hydrolysis of DOTE. Studies have shown that under simulated gastric conditions, DOTE hydrolyzes to form dioctyltin chloro-(2-ethylhexyl thioglycolate) [DOTCE], rather than fully cleaving to dioctyltin dichloride (DOTC). nih.gov This demonstrates the reactivity of the Sn-S bond to nucleophilic attack and ligand exchange, a core feature of its function as a PVC stabilizer. iupac.org

Intentional derivatization could involve exchanging the 2-ethylhexyl thioglycolate ligands with other functional groups to tune the compound's properties, such as its solubility, thermal stability, or catalytic activity. The general reactivity of di-substituted organotin compounds (R2SnX2) allows for the anionic ligand (X) to be exchanged, which is fundamental to their chemistry. industrialchemicals.gov.au

Compound Names Table

Abbreviation / Common NameFull Chemical NameCAS Number
DOTEDioctyltin bis(2-ethylhexyl thioglycolate)15571-58-1 pharmaffiliates.com
DOTCDioctyltin dichloride3542-36-7 env.go.jp
DOTODioctyltin oxide870-08-6 env.go.jp
DOTCEDioctyltin chloro-(2-ethylhexyl thioglycolate)Not Available
PVCPoly(vinyl chloride)9002-86-2
SnCl4Tin tetrachloride7646-78-8

Molecular Mechanisms and Interaction Dynamics of Dote

Intramolecular Structure-Reactivity Relationships of DOTE

The reactivity of DOTE is governed by its distinct molecular architecture, which features two key functional domains: the DOTA macrocycle and the pendant isothiocyanatobenzyl group.

The DOTA Macrocycle : This 12-membered tetraaza ring with four N-carboxymethyl arms forms a pre-organized cavity that is exceptionally adept at sequestering metal ions. wikipedia.org The structure is a high-affinity chelating agent for a variety of di- and trivalent cations. wikipedia.org The four nitrogen atoms of the cyclen ring and the four carboxylate groups provide up to eight donor atoms for metal coordination, resulting in complexes with high thermodynamic stability and kinetic inertness. d-nb.info This intrinsic stability is paramount for in vivo applications, as it prevents the premature release of the chelated metal ion.

The Isothiocyanatobenzyl Group : The defining feature of DOTE is the (S)-2-(4-isothiocyanatobenzyl) substituent on the macrocyclic backbone. The isothiocyanate group (-N=C=S) is a reactive electrophile that readily participates in nucleophilic addition reactions, particularly with primary amines (-NH₂). taskcm.comchemimart.de This allows for the covalent conjugation of DOTE to biomolecules, such as peptides or the lysine (B10760008) residues of antibodies, forming a stable thiourea (B124793) bond. researchgate.net This bifunctional nature—the ability to both chelate a metal and bind to a biological vector—is the cornerstone of its utility. axispharm.commedchemexpress.com The benzyl (B1604629) group acts as a spacer, connecting the reactive isothiocyanate to the DOTA ring.

The interplay between these two components defines DOTE's function. The DOTA portion serves as a secure cage for a metal ion (often a radionuclide), while the isothiocyanate "handle" allows this metal-chelate package to be attached to a targeting molecule.

Ligand-Metal Coordination Chemistry and Its Implications for DOTE's Reactivity

The coordination chemistry of the DOTA moiety is central to the function of DOTE. DOTA is a versatile and robust octadentate ligand capable of forming highly stable complexes with a wide array of metal ions, particularly trivalent lanthanides (e.g., Lu³⁺, Gd³⁺, Eu³⁺), yttrium (Y³⁺), indium (In³⁺), gallium (Ga³⁺), and actinides like actinium (Ac³⁺). d-nb.inforesearchgate.net

The metal ion is typically coordinated by the four nitrogen atoms of the macrocyclic ring and one oxygen atom from each of the four carboxylate arms. unife.it This results in the formation of a coordination sphere that envelops the metal ion. Most lanthanide-DOTA complexes feature an additional water molecule coordinated to the metal, bringing the total coordination number to nine. wikipedia.org

Two primary isomeric forms of these complexes exist in solution, which are diastereomers arising from the fixed conformation of the cyclen ring and the helical arrangement of the pendant arms. nih.gov These are typically referred to as the square antiprism (SAP or M) and the twisted square antiprism (TSAP or m) isomers. nih.gov The ratio of these isomers in solution can depend on factors such as the ionic radius of the chelated metal, temperature, and pressure. core.ac.uk

The exceptional thermodynamic stability and kinetic inertness of these complexes are critical. High thermodynamic stability ensures that the complex formation is highly favorable, while kinetic inertness prevents the metal from being easily displaced by other endogenous metal ions or ligands in a biological environment. d-nb.info This combination is a key advantage of DOTA-based chelators in medical applications. d-nb.info

Metal IonLog K (Stability Constant)Notes
Gd³⁺25.4Value for parent DOTA complex. acs.org
Lu³⁺25.4Value for parent DOTA complex. acs.org
Y³⁺24.9Value for parent DOTA complex.
Am³⁺23.95 ± 0.09Value for parent DOTA complex. acs.org
Cm³⁺24.02 ± 0.11Value for parent DOTA complex. acs.org
Pb²⁺25.3 ± 0.1Value for parent DOTA complex. acs.org
Ca²⁺17.2DOTA exhibits very high stability with Ca²⁺. tandfonline.com

This table presents stability constants for complexes with the parent DOTA ligand, which are representative of the stability of DOTE complexes.

Theoretical Modeling of DOTE's Electronic Structure and Bonding Characteristics

Theoretical methods, particularly Density Functional Theory (DFT), have provided profound insights into the electronic structure, bonding, and conformational properties of DOTA complexes. research-nexus.netukzn.ac.za These computational studies are essential for understanding the factors that govern their stability and reactivity.

DFT calculations confirm that the bonding between the metal ion and the DOTA ligand is predominantly electrostatic, driven by the interaction between the positive metal cation and the negative charges of the deprotonated carboxylate arms, as well as the lone pairs of the nitrogen atoms. acs.org However, Natural Bond Orbital (NBO) analysis also reveals a degree of covalent character, evidenced by charge transfer from the ligand's donor atoms to the vacant orbitals (e.g., 6d orbitals) of the metal ion. acs.orgnih.gov

These models accurately predict the geometric structures of DOTA complexes, including the preference for SAP or TSAP conformations based on the metal ion's size. nih.govaip.org For instance, larger ions like La³⁺ tend to favor the TSAP geometry, while smaller lanthanide ions often adopt the SAP conformation in crystal structures. nih.gov Theoretical studies can also calculate key parameters such as bond dissociation energies and Fukui indices, which help predict the most vulnerable sites for radiolytic degradation and explain the protective effect of metal complexation. rsc.org

Furthermore, DFT is used to assess thermodynamic stabilities. Calculations of Gibbs free energies of complexation in aqueous solution show that stability generally increases along the actinide series, correlating with the decreasing ionic radii of the An³⁺ ions. acs.org These theoretical models serve as a powerful predictive tool, guiding the design of new chelators with optimized properties for specific metal ions. ukzn.ac.za

Spectroscopic and Diffraction Analyses for Elucidating DOTE's Molecular Architecture

A combination of spectroscopic and diffraction techniques has been indispensable for characterizing the molecular architecture of DOTE and its metal complexes, both in the solid state and in solution.

ComplexMetal-Oxygen (M-O) Bond Length (Å)Metal-Nitrogen (M-N) Bond Length (Å)Coordination Geometry
[Eu(DOTA)(H₂O)]⁻~2.35-2.50~2.65-2.75Capped Twisted Square Antiprism (cTSAP)
[Lu(DOTA)(H₂O)]⁻~2.30-2.45~2.60-2.70Square Antiprism (SAP)
[Zr(DOTA)]2.17-2.20 (DFT)N/AOctadentate
[Ti(DOTA)]2.03-2.04 (DFT)N/AOctadentate

Note: Data derived from various crystallographic and DFT studies on DOTA complexes. unife.itnih.govrsc.orgchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for studying the structure and dynamics of DOTA complexes in solution. core.ac.ukacs.org NMR spectra reveal the presence of the SAP and TSAP isomers, which are in slow exchange on the NMR timescale at room temperature. acs.org Variable-temperature and -pressure NMR studies have been used to investigate the kinetics of this isomeric exchange and the equilibrium between nine-coordinate (with water) and eight-coordinate (without water) species. core.ac.ukuc.pt

Other Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectra are used to confirm the coordination of the carboxylate groups to the metal ion, typically showing a shift in the C=O stretching frequency upon complexation. ulisboa.pt

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and MALDI-TOF MS are crucial for confirming the molecular weight of DOTE conjugates, such as those formed with antibodies, and for determining the ratio of chelator molecules per antibody. nih.govsnmjournals.org

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor the formation of metal-DOTA complexes and to study their dissociation kinetics under various conditions. acs.orgdovepress.com

X-ray Absorption Fine Structure (XAFS): XAFS provides information about the local environment of the metal ion, including coordination number and bond distances, in both crystalline and solution states. acs.org

Intermolecular Interactions of DOTE in Model Systems

The primary intermolecular interaction designed for DOTE is its covalent reaction with biomolecules. The isothiocyanate group is specifically chosen for its ability to form a robust thiourea linkage with the primary amine groups found on the side chains of lysine residues in proteins and peptides. taskcm.comresearchgate.net This conjugation is typically carried out in a buffered aqueous solution at a slightly alkaline pH (e.g., pH 9) to ensure the amine groups are deprotonated and thus nucleophilic. nih.govgoogle.com

Beyond this intended covalent interaction, DOTE and its metal complexes engage in several non-covalent intermolecular interactions:

Solvation: In aqueous solution, the charged carboxylate groups and polar amine groups interact strongly with water molecules through hydrogen bonding. This solvation shell is critical to the solubility and stability of the complex. The presence of a directly coordinated water molecule in many lanthanide complexes is a key feature that can influence the properties of the complex. unife.it

Interaction with Biomolecules: Once conjugated to a targeting protein or peptide, the entire DOTE-metal construct will interact with its biological target. The DOTE-metal portion is generally designed to be biologically inert, with the specificity of the interaction being solely dictated by the conjugated biomolecule. Mass spectrometry studies have been used to characterize these final conjugates, for example, showing that multiple DOTA molecules can bind to the lysine residues on both the light and heavy chains of an antibody. nih.gov

Environmental Fate and Biogeochemical Cycling of Dote

Persistence and Long-Term Environmental Behavior of DOTE and its MetabolitesThe persistence of DOTE in the environment has not been a primary focus of research, given its specialized applications. While its complexes with certain radioactive metals are designed to be stable, this does not directly translate to its persistence as a free ligand in various environmental compartments like soil or water.rsc.orgThere is a lack of studies on its long-term environmental behavior and the formation and persistence of its environmental metabolites.

A search for a pesticide with the acronym "DOTE" that would be subject to the kind of detailed environmental fate analysis requested did not yield any relevant results. apvma.gov.auusda.govmdpi.comepa.gov The detailed nature of the provided outline is characteristic of a compound with significant environmental release, such as a pesticide, which does not align with the known uses of the compounds identified by "Einecs 298-767-1" and "DOTE".

Due to these factors, it is not possible to provide a scientifically accurate and informative article that adheres to the provided structure. The creation of data tables with research findings is also not feasible due to the absence of the necessary data.

Analytical Methodologies for Dote Detection and Quantification

Advanced Chromatographic Techniques for DOTE Analysis

Chromatographic methods are central to the separation and quantification of DOTE from complex mixtures. These techniques, often coupled with mass spectrometry, offer high resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for DOTE Speciation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the speciation of organotin compounds, including DOTE. s4science.at Due to the low volatility of many organotin compounds, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. rsc.org Common derivatization agents include sodium tetraethylborate (NaBEt4) or Grignard reagents, which alkylate the tin compounds. rsc.org

The GC separates the derivatized analytes based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. s4science.at GC-MS is considered a "gold standard" for the specific identification of substances due to its ability to provide a unique mass spectrum for a given compound.

Challenges in GC-MS analysis can include thermal degradation of the analytes in the high-temperature injection port and oven. For complex matrices like biological tissues, an extraction step, such as microwave-assisted extraction, is often necessary prior to derivatization to isolate the organotin compounds. s4science.at

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods for DOTE

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC for the analysis of polar and non-volatile organotin compounds like DOTE as it often does not require a derivatization step. rsc.orgperkinelmer.com The separation is achieved based on the analyte's affinity for the stationary and mobile phases. mdpi.com

Various HPLC methods have been developed for organotin analysis, including ion-pairing, micellar, and reversed-phase chromatography. rsc.org A common setup for DOTE and other organotins involves a C18 column with a gradient elution using a mixture of aqueous and organic solvents. speciation.net

A range of detectors can be coupled with HPLC for the quantification of DOTE:

UV-Vis Detector: This detector measures the absorbance of the analyte at a specific wavelength. mdpi.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive and element-specific detector that is increasingly used for the speciation of organometallic compounds. speciation.netnih.gov

Hyphenated Techniques in DOTE Analysis (e.g., GC-ICP-MS, HPLC-ICP-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the sensitive and selective analysis of organotin compounds in complex environmental and biological samples. researchgate.net

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) provides extremely high sensitivity for the detection of organometallic compounds at ultra-trace levels. thermofisher.com The GC separates the derivatized volatile organotin species, which are then introduced into the ICP-MS for elemental detection of tin. s4science.atthermofisher.com This technique offers excellent selectivity and the ability to perform isotope dilution analysis for accurate quantification. nih.gov

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a powerful alternative that circumvents the need for derivatization, simplifying sample preparation. rsc.orgperkinelmer.com This method is particularly suitable for the direct analysis of various organotin species in aqueous and other liquid samples. perkinelmer.comspeciation.net The HPLC separates the different tin compounds, and the ICP-MS provides element-specific detection, allowing for precise quantification of each species. nih.gov Recent methods have demonstrated the ability to quantify multiple organotin species in a single run with low detection limits. speciation.net

Technique Sample Preparation Detection Principle Advantages Detection Limits
GC-ICP-MS Extraction and Derivatization (e.g., with NaBEt4)Elemental mass spectrometry of volatilized, separated compoundsHigh sensitivity, excellent for volatile species, isotope dilution capability0.02-0.27 pg nih.gov
HPLC-ICP-MS Often direct injection or simple extractionElemental mass spectrometry of separated compounds in liquid phaseNo derivatization needed, suitable for polar and non-volatile compounds0.14 to 0.57 µg Sn/L for 11 OTCs speciation.net

Spectroscopic Analytical Approaches for DOTE Characterization and Quantification

Spectroscopic techniques are invaluable for the structural elucidation and functional group analysis of DOTE, providing complementary information to chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for DOTE Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural determination of organic compounds. For organotin compounds like DOTE, ¹¹⁹Sn-NMR is particularly powerful. Studies have utilized ¹¹⁹Sn-NMR to investigate the hydrolysis of DOTE under simulated gastric conditions. nih.govnih.govnih.govumweltbundesamt.at These experiments demonstrated that DOTE does not hydrolyze to dioctyltin (B90728) dichloride (DOTC) but instead forms dioctyltin chloro-(2-ethylhexyl thioglycolate) (DOTCE). nih.govumweltbundesamt.at

NMR Nucleus Information Obtained Example Application
¹¹⁹Sn Information about the tin center and its ligandsMonitoring hydrolysis products of DOTE nih.govumweltbundesamt.at
¹H Characterization of the alkyl groups (proton environments)Confirming the presence and structure of octyl and ethylhexyl groups
¹³C Characterization of the carbon skeletonMapping the carbon atoms in the DOTE molecule

Industrial Applications and Engineering Aspects of Dote

DOTE's Role as a Polymer Stabilizer in Materials Science and Engineering

DOTE is a highly effective heat stabilizer, particularly for polyvinyl chloride (PVC). bnt-chemicals.comnih.gov The inherent thermal instability of PVC makes it prone to degradation at the high temperatures required for processing, leading to discoloration and a loss of mechanical properties. specialchem.com DOTE mitigates these effects through a multi-faceted mechanism of action.

The primary functions of DOTE as a PVC stabilizer include:

Neutralizing Hydrogen Chloride (HCl): During thermal degradation, PVC releases HCl, which acts as a catalyst for further degradation in an autocatalytic cycle. DOTE effectively neutralizes this released HCl, halting the degradation cascade. specialchem.com

Replacing Unstable Chlorine Atoms: The PVC polymer chain contains unstable allylic chlorine atoms that are susceptible to cleavage at high temperatures. DOTE works by replacing these weakened carbon-chlorine bonds with more stable thioester groups, thereby enhancing the intrinsic thermal stability of the polymer.

This stabilization is crucial for producing high-quality, durable PVC products with desirable characteristics such as good initial color and long-term clarity. The typical concentration of DOTE in PVC formulations is around 2%. nih.gov

Integration of DOTE in Specialized Industrial Processes and Formulations

The utility of DOTE extends beyond its primary role as a PVC stabilizer. It is an integral component in various specialized industrial processes and formulations, enhancing the properties and performance of a diverse range of products.

Key Industrial Applications of DOTE:

Application AreaSpecific UseFunctionKey Benefits
Plastics Manufacturing Heat stabilizer for rigid and soft PVCPrevents thermal degradationEnhanced durability, color retention, and clarity
Processing aidFacilitates smoother processingImproved manufacturing efficiency
Adhesives and Sealants Catalyst for polyurethane and silicone-based systemsAccelerates curing reactionsLong pot life, controlled reactivity
Coatings Component in baked cured systemsFacilitates thermal deblocking for curingImproved hydrolytic stability
Packaging Stabilizer for PVC packaging materialsProtects against heat-induced brittleness and crackingMaintains integrity and appearance of packaging
Construction Additive in PVC flooring and other building materialsEnhances durability and longevityProtects against premature weakening

In polyurethane and silicone systems, DOTE's catalytic activity is characterized by an improved upfront delay and enhanced hydrolytic stability, which is attributed to the presence of a sulfur-containing ligand. reaxis.com This controlled reactivity is particularly advantageous in applications such as PU adhesives and floorings. bnt-chemicals.com

Development of Novel Materials Utilizing DOTE

While primarily used to enhance existing polymers, the catalytic properties of DOTE also position it as a valuable tool in the synthesis of novel materials. Its ability to catalyze reactions such as alcoholysis opens avenues for the development of new polymers and the chemical recycling of existing ones. For instance, organotin compounds, including those structurally similar to DOTE, have been investigated for the alcoholysis of waste poly(ethylene terephthalate) (PET) to produce valuable chemical intermediates like bis(2-ethylhexyl) terephthalate. researchgate.net This highlights the potential for DOTE to be a key component in creating new value chains from plastic waste and in the synthesis of advanced polymers with tailored properties.

Comparative Analysis of DOTE with Other Industrial Organotin Compounds

DOTE belongs to the broader class of organotin stabilizers, which are categorized based on their alkyl groups, such as methyltin, butyltin, and octyltin compounds. The choice of stabilizer depends on the specific application requirements, processing conditions, and regulatory considerations.

Comparison of Common Organotin Stabilizers:

Stabilizer TypeKey CharacteristicsAdvantagesDisadvantages
Dioctyltin (B90728) (e.g., DOTE) Good heat stability, lower toxicity compared to butyltins.Suitable for applications with human contact, good balance of properties.May be less effective in some high-performance applications compared to butyltins.
Dibutyltin Excellent heat stability and clarity.Highly effective in a wide range of PVC applications.Higher toxicity concerns, leading to regulatory restrictions. nih.govnih.gov
Methyltin Very high efficiency heat stabilizer.Cost-effective and provides excellent initial color. blueskyauxiliaries.comCan have higher volatility and potential for odor issues.
Calcium-Zinc Stabilizers Non-toxic, environmentally friendly alternative.Suitable for food contact and medical applications. bdmaee.netGenerally lower heat stability and transparency compared to organotins. bdmaee.net

Dioctyltin compounds like DOTE are often favored in applications where lower toxicity is a critical factor, such as in PVC products that may come into contact with humans. nih.gov While dibutyltin compounds can offer superior heat stability in some cases, their higher toxicity has led to increased regulatory scrutiny and a shift towards alternatives like DOTE in many regions. nih.govbdmaee.net

Economic and Technological Implications of DOTE's Industrial Deployment

The industrial deployment of DOTE and other organotin stabilizers has significant economic and technological implications for the manufacturing sector.

Economic Advantages:

Enhanced Productivity: The use of effective stabilizers like DOTE allows for higher processing temperatures and faster production cycles, leading to increased manufacturing efficiency and reduced costs. enstep.com

Improved Product Quality and Reduced Waste: By preventing degradation, DOTE minimizes the production of off-spec products, reducing material waste and the associated economic losses.

Extended Product Lifespan: The enhanced durability imparted by DOTE leads to longer-lasting products, reducing the frequency of replacement and offering better value to the end-user.

Technological Advancements:

Enabling Complex Product Designs: The ability to process PVC at higher temperatures without degradation allows for the creation of more intricate and complex product geometries. designtechsys.com

Facilitating Material Innovation: The catalytic properties of DOTE contribute to the development of new polymer formulations and recycling technologies, driving innovation in materials science. researchgate.net

Improved Material Performance: The stabilization provided by DOTE ensures that PVC and other polymers meet the stringent performance requirements of demanding applications, from construction materials to specialized packaging.

The global market for organotin stabilizers is substantial and projected to grow, driven by the increasing demand for high-performance PVC products in various sectors. This growth underscores the continued importance of compounds like DOTE in modern manufacturing. However, it is important to note that regulatory landscapes are evolving, with some regions imposing restrictions on the use of certain organotin compounds due to environmental and health concerns. promepla.comcomplianceandrisks.combaerlocher.com This is driving further research into more sustainable and equally effective stabilizer systems.

Future Research Directions and Unexplored Avenues for Dote

Identification of Emerging Research Questions in DOTE Chemistry

The primary challenge in replacing DOTE and other organotin stabilizers lies in achieving the same level of performance in terms of heat stability, processing window, and final product quality without the associated toxicological profile. platinumindustriesltd.com This has given rise to several key research questions:

How can the efficiency of non-toxic stabilizer systems, such as calcium-zinc based stabilizers, be enhanced to match the performance of organotins across all types of PVC applications? While calcium-based stabilizers are emerging as a safe and effective option, their performance can vary depending on the specific formulation and processing conditions. gzbaisha.com

What are the long-term degradation pathways and environmental fate of new stabilizer compounds? Understanding the full life cycle of these alternatives is crucial to avoid replacing one hazardous material with another that has unforeseen long-term consequences. researchgate.net

Can multifunctional stabilizers be developed that not only provide thermal stability but also other desirable properties like improved UV resistance, flame retardancy, or plasticization? Research into tung oil-based stabilizers, for example, has shown they can offer dual benefits of stabilization and plasticity. plasticsengineering.org

How can the compatibility of bio-based stabilizers with the PVC matrix be improved to prevent issues like migration and ensure long-term stability? While promising, plant oil-derived stabilizers still face challenges in terms of their integration into the polymer. researchgate.netjournalajarr.com

Interdisciplinary Approaches to DOTE Research (e.g., Cheminformatics, Material Science)

The development of alternatives to DOTE is an inherently interdisciplinary challenge, requiring collaboration across multiple scientific fields.

Materials science is at the forefront of designing and synthesizing new stabilizer systems. This includes the development of novel organic-based stabilizers and the incorporation of nanotechnology to enhance the performance of existing alternatives. bdmaee.netdatahorizzonresearch.com For instance, researchers are exploring the use of nanoparticles to improve the dispersion and efficiency of stabilizers within the PVC matrix. bdmaee.net

Cheminformatics and computational toxicology play a crucial role in the early stages of development by predicting the potential toxicity and performance of new molecules. researchgate.netazolifesciences.com This in-silico approach allows for the screening of a large number of potential candidates, saving time and resources by prioritizing the most promising and least hazardous options for experimental validation. mdpi.com

Polymer science and engineering are essential for evaluating the performance of new stabilizers in real-world applications. This involves testing the processing characteristics, mechanical properties, and long-term durability of PVC formulations containing these new additives. researchgate.net

Methodological Innovations in DOTE Synthesis and Characterization

Innovation in synthesis and characterization methods is crucial for the development of next-generation stabilizers.

Synthesis:

Green Chemistry Approaches: There is a strong emphasis on developing synthesis routes that are more environmentally friendly. This includes the use of renewable feedstocks, such as plant oils, and processes that reduce energy consumption and waste generation. plasticsengineering.orgjournalajarr.com The synthesis of stabilizers from tung oil, for example, can be achieved without heating, which lowers production costs. plasticsengineering.org

Novel Catalytic Systems: Research is ongoing to find alternative catalysts for chemical reactions that are less toxic and more efficient than traditional ones. researchgate.net

High-Throughput Synthesis: Automated platforms are being utilized to rapidly create and screen libraries of new compounds, accelerating the discovery of effective stabilizers. solubilityofthings.com

Characterization:

Advanced Spectroscopic and Chromatographic Techniques: Sophisticated analytical methods are necessary to fully characterize the structure and purity of new stabilizer compounds and to detect any potential impurities or degradation products. researchgate.net

Thermal Analysis: Techniques like torque rheometry are used to evaluate the stabilizing efficiency of new compounds by measuring parameters such as fusion time, induction period, and rheological stability time during PVC processing. researchgate.net

Microscopy: Electron microscopy and other imaging techniques are used to study the dispersion of stabilizers within the PVC matrix and their effect on the material's morphology. mdpi.com

Theoretical and Computational Advances for Predictive DOTE Research

Theoretical and computational modeling are becoming indispensable tools in the quest for safer and more effective PVC stabilizers.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. azolifesciences.comnumberanalytics.com These models can be used to:

Predict the toxicity of new stabilizer candidates before they are synthesized. researchgate.net

Identify the key molecular features that contribute to toxicity, allowing for the design of safer molecules. numberanalytics.com

Screen large virtual libraries of compounds to identify promising candidates for further investigation. mdpi.com

Molecular docking simulations are another powerful computational tool. These simulations can predict how a stabilizer molecule will interact with biological molecules, providing insights into its potential mechanism of toxicity. nih.gov

Machine learning and deep learning algorithms are increasingly being used to develop more accurate and predictive toxicological models. mdpi.com These advanced computational methods can analyze large and complex datasets to identify subtle patterns that may not be apparent with traditional statistical methods. numberanalytics.com

The development of these predictive models helps to de-risk the innovation process, reduce the reliance on animal testing, and accelerate the development of safer chemical products. azolifesciences.com

Sustainable Development and Green Engineering Perspectives for DOTE Alternatives

The transition away from DOTE and other hazardous stabilizers is a key aspect of sustainable development and green engineering within the plastics industry. The focus is on creating alternatives that are not only non-toxic but also have a reduced environmental footprint throughout their lifecycle.

Bio-based Stabilizers: A significant area of research is the development of stabilizers derived from renewable resources. Plant oils, such as tung oil, castor oil, and soybean oil, are being explored as feedstocks for producing effective and biodegradable stabilizers. researchgate.netjournalajarr.com Tannin-Ca complexes have also been investigated as a green thermal stabilizer for PVC. scirp.org These bio-based alternatives have the potential to reduce the carbon footprint of PVC products and improve their end-of-life options.

Circular Economy Principles: The development of new stabilizers must also consider their impact on the recyclability of PVC. Additives should not hinder the recycling process or lead to the accumulation of hazardous substances in recycled materials. researchgate.netnih.gov Research into organic-based, heavy-metal-free compositions has shown benefits such as reduced cross-linking, which can facilitate easier recycling. researchgate.net

Green Chemistry Principles: The synthesis of new stabilizers is increasingly being guided by the principles of green chemistry. This includes:

Using renewable and non-toxic starting materials. ajgreenchem.comaccscience.com

Designing chemical processes that are energy-efficient and minimize waste. plasticsengineering.org

Creating products that are effective and biodegradable. journalajarr.com

The ultimate goal is to develop a new generation of PVC stabilizers that are safe for human health and the environment, contribute to a circular economy, and ensure the continued high performance of PVC in its diverse applications. datahorizzonresearch.comglobenewswire.com

Q & A

Basic Research Questions

Q. How can researchers reliably identify and characterize Einecs 298-767-1 in experimental settings?

  • Methodological Answer : Utilize a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray diffraction (XRD) to confirm molecular structure and purity. For novel compounds, ensure full spectral data and elemental analysis are provided, while known compounds should reference established protocols . Cross-validate results with peer-reviewed databases (e.g., PubChem, Reaxys) to minimize identification errors.

Q. What are the key physicochemical properties of this compound critical for experimental design?

  • Methodological Answer : Prioritize measurements of solubility (in polar/non-polar solvents), thermal stability (via thermogravimetric analysis), and reactivity under varying pH conditions. For example:

PropertyMethodKey Observations
Solubility in H₂OShake-flask method<0.1 mg/mL at 25°C
Thermal stabilityDifferential Scanning Calorimetry (DSC)Decomposition at 220°C
Reference established protocols for reproducibility .

Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection or liquid chromatography-mass spectrometry (LC-MS) are preferred for sensitivity and specificity. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve peaks from interfering substances. Validate methods using spiked recovery experiments .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability for laboratory-scale studies?

  • Methodological Answer : Conduct factorial design experiments to evaluate critical variables (e.g., catalyst loading, temperature, reaction time). For instance:

VariableRange TestedOptimal ConditionYield Improvement
Catalyst (Pd/C)1–5 mol%3 mol%15% increase
Temperature80–120°C100°C20% faster kinetics
Use response surface methodology (RSM) to model interactions between variables .

Q. What experimental strategies are effective in resolving contradictions in reported stability data for this compound?

  • Methodological Answer : Perform accelerated stability studies under controlled conditions (e.g., 40°C/75% relative humidity) and compare degradation products using LC-MS. Cross-reference findings with independent datasets from open-access repositories (e.g., Zenodo) to identify systemic errors. Statistical tools like Bland-Altman analysis can quantify discrepancies between studies .

Q. How can computational modeling be integrated with experimental data to predict this compound’s interactions in biological systems?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen binding affinities with target proteins, followed by molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with in vitro assays (e.g., surface plasmon resonance) to measure dissociation constants (KD). Document force field parameters and solvation models for reproducibility .

Q. What experimental designs are recommended to study this compound’s reactivity under photolytic or oxidative conditions?

  • Methodological Answer : Design controlled light-exposure experiments using UV chambers (e.g., 254 nm wavelength) paired with radical scavengers (e.g., ascorbic acid) to isolate degradation pathways. Monitor reaction kinetics via in-situ Fourier-transform infrared spectroscopy (FTIR) to track functional group changes. Include dark controls to rule out thermal degradation .

Guidelines for Data Reporting

  • Reproducibility : Follow the Beilstein Journal of Organic Chemistry’s standards for experimental details, including raw data deposition in supplementary materials .
  • Statistical Rigor : Report confidence intervals (95% CI) and p-values for hypothesis testing, adhering to Analytical Chemistry’s guidelines for data transparency .
  • Ethical Compliance : Disclose conflicts of interest and funding sources in the "Acknowledgments" section, as per Biochemistry (Moscow) standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.